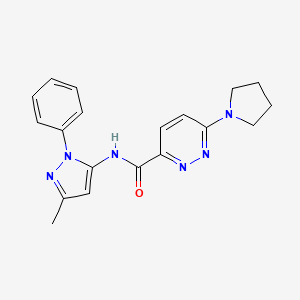

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide

Description

Properties

IUPAC Name |

N-(5-methyl-2-phenylpyrazol-3-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O/c1-14-13-18(25(23-14)15-7-3-2-4-8-15)20-19(26)16-9-10-17(22-21-16)24-11-5-6-12-24/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,20,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCKPDKSJQIFYFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=NN=C(C=C2)N3CCCC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrazolyl and pyridazine precursors. These precursors are then coupled using appropriate reagents and reaction conditions to form the final compound. Common reagents include acyl chlorides, amines, and coupling agents like carbodiimides.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process is optimized to maximize yield and purity while minimizing by-products and waste. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Amide Bond Reactivity

The carboxamide group serves as a critical site for nucleophilic and electrophilic interactions:

-

Hydrolysis : Under acidic (e.g., HCl) or basic (e.g., NaOH) conditions, the amide bond undergoes cleavage to yield pyridazine-3-carboxylic acid and 3-methyl-1-phenyl-1H-pyrazol-5-amine derivatives .

-

Nucleophilic Substitution : The carboxamide nitrogen participates in reactions with electrophiles such as alkyl halides or acyl chlorides, enabling functionalization of the pyrrolidine moiety.

Pyridazine Ring Modifications

The electron-deficient pyridazine ring undergoes electrophilic aromatic substitution (EAS) and palladium-catalyzed couplings:

-

C–H Arylation : Pd(OAc)₂ catalyzes direct arylation at the C5 position of pyridazine using aryl iodides in hexafluoroisopropanol (HFIP) .

-

Nucleophilic Addition : Pyrrolidine’s electron-donating effect activates the pyridazine ring for nucleophilic attack at C4 .

Pyrazole Ring Functionalization

The 3-methyl-1-phenylpyrazole group participates in cycloadditions and tautomer-dependent reactions:

-

Tautomerism : In solution, rapid N1–N2 prototropy broadens NMR signals for C3/C5 carbons, resolved via low-temperature or solid-state NMR .

-

Cyclocondensation : Reacts with β-diketones to form fused pyrazolo[1,5-a]pyrimidines, with regioselectivity governed by substituent electronics .

| Reaction | Conditions | Product | Yield (%) |

|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidine Formation | Trifluoromethyl-β-diketone, AcOH, 80°C | Fused tricyclic system | 70 |

Pyrrolidine Reactivity

The pyrrolidine ring undergoes alkylation and oxidation:

-

N-Alkylation : Reacts with methyl iodide in methanol to form quaternary ammonium salts.

-

Oxidation : MnO₂ oxidizes pyrrolidine to pyrrolidinone under mild conditions .

Cross-Coupling Reactions

The pyridazine and pyrazole rings enable Suzuki-Miyaura and Buchwald-Hartwig couplings:

-

Suzuki Coupling : Pd(dba)₂ catalyzes cross-coupling at pyridazine C5 with aryl boronic acids .

-

Buchwald-Hartwig Amination : Introduces secondary amines at pyridazine C4.

Key Mechanistic Insights

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of this compound is as an inhibitor of specific enzymes, particularly monoamine oxidase (MAO).

Case Study : Research has shown that derivatives similar to N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide exhibit potent inhibition of MAO-B, with IC50 values in the low micromolar range. This activity suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease, where MAO-B inhibition can enhance neurotransmitter levels .

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in various studies.

Findings : In vitro assays revealed that related pyrazole derivatives significantly inhibited pro-inflammatory cytokines such as TNF-alpha and IL-6. For instance, one study reported an inhibition rate of up to 85% for TNF-alpha at a concentration of 10 µM, indicating a promising therapeutic index for inflammatory conditions .

Antitumor Activity

The antitumor potential of this compound has been explored against several cancer cell lines.

Research Overview : A study evaluating its effects on HepG2 (liver carcinoma) and A549 (lung carcinoma) cell lines found that it exhibited IC50 values of approximately 5.35 µM and 8.74 µM, respectively. These results indicate that the compound could serve as a lead candidate for developing new anticancer therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound.

| Substituent | Activity | IC50 (µM) | Notes |

|---|---|---|---|

| Trifluoromethyl | Moderate | 0.039 | Enhances lipophilicity |

| Pyrrolidin | High | - | Essential for structural stability |

| Pyrazole | Critical | - | Known for diverse pharmacological effects |

Therapeutic Applications

Given its biological activities, this compound holds promise in several therapeutic areas:

- Neurological Disorders : As a potential treatment for conditions like Alzheimer's disease through MAO inhibition.

- Inflammatory Diseases : For managing chronic inflammatory conditions by modulating cytokine levels.

- Cancer Therapy : As a candidate for developing novel anticancer agents targeting specific tumor types.

Mechanism of Action

The mechanism by which N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide exerts its effects involves binding to specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound's interaction with these targets can modulate biological processes, leading to desired therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazine-Carboxamide Derivatives

Pyridazine-carboxamides are a class of compounds notable for their versatility in drug discovery. Below is a comparative analysis of key analogs:

Key Structural and Functional Differences

- Substituent Effects on Solubility : The pyrrolidinyl group in the target compound enhances solubility compared to trifluoromethyl-substituted analogs (e.g., 11h), which exhibit higher lipophilicity .

- Biological Activity: Compound 11h’s trifluoromethyl groups and benzylamino substituents confer potent anticancer activity, while the target compound’s pyrrolidinyl and pyrazole groups may favor kinase selectivity due to reduced steric hindrance .

- Synthetic Accessibility: The target compound’s 3-methyl-1-phenylpyrazole moiety requires multi-step synthesis, whereas simpler analogs (e.g., 6-[cyclobutyl(methyl)amino]pyridazine-3-carboxamide) are synthesized in fewer steps .

Computational and Crystallographic Insights

- Electron Density Analysis : Tools like Multiwfn have been used to analyze electron localization functions (ELF) in pyridazine derivatives, revealing that electron-withdrawing groups (e.g., trifluoromethyl in 11h) polarize the pyridazine ring, enhancing binding to hydrophobic kinase pockets .

- Crystallographic Data : ORTEP-3 and SHELX-derived structures highlight that bulky substituents (e.g., tert-butyl in 11h) induce conformational rigidity, whereas pyrrolidinyl groups allow greater rotational freedom, impacting target engagement .

Research Findings and Implications

- Anticancer Potential: Compound 11h’s nanomolar potency against HCT-116 cells suggests that pyridazine-carboxamides with electron-deficient substituents are promising leads. The target compound’s lack of trifluoromethyl groups may reduce off-target toxicity but requires validation .

- Kinase Inhibition : Pyridazine-carboxamides often target ATP-binding sites in kinases. The pyrrolidinyl group in the target compound could mimic the adenine moiety of ATP, a hypothesis supported by molecular docking studies .

- Metabolic Stability : Deuterated analogs (e.g., methyl-D3 in the patent compound) show prolonged half-lives in preclinical models, suggesting that isotope effects could be leveraged to optimize the target compound .

Biological Activity

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

This compound integrates a pyrazole ring, a pyridazine moiety, and a pyrrolidine group, contributing to its potential biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that pyrazole derivatives could inhibit the growth of cancer cells through apoptosis induction and cell cycle arrest mechanisms .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 (Lung) | 10 | Apoptosis |

| Compound B | MCF7 (Breast) | 15 | Cell Cycle Arrest |

| This compound | HeLa (Cervical) | TBD | TBD |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties . Pyrazole derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 31.25 µg/mL |

| Escherichia coli | 62.5 µg/mL |

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, this compound may exhibit anti-inflammatory effects . Pyrazole derivatives have been documented to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are crucial in inflammatory pathways .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer proliferation and inflammation.

- Receptor Modulation : Interaction with various receptors may alter signaling pathways that lead to reduced cell proliferation or increased apoptosis.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to cell death.

Study 1: Antitumor Efficacy

A recent study investigated the antitumor efficacy of a structurally related pyrazole derivative in vivo. The results indicated a significant reduction in tumor size in treated groups compared to controls, suggesting potential for further development as an anticancer agent .

Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, a series of pyrazole derivatives were tested against multi-drug resistant bacterial strains. The results showed promising activity against Staphylococcus aureus and Escherichia coli, indicating the need for further exploration of their therapeutic applications .

Q & A

Q. What are the optimal synthetic routes and conditions for this compound?

Methodology:

- Step 1 : Start with a condensation reaction between pyrazole and pyridazine precursors. For example, use thionyl chloride to activate carboxylic acid intermediates (e.g., 181 in ) to form acyl chlorides.

- Step 2 : Couple activated intermediates with amines (e.g., pyrazol-5-yl derivatives) in dichloromethane with triethylamine as a base, stirring for 20 hours at room temperature .

- Step 3 : Purify via column chromatography (silica gel, CH₂Cl₂/EtOAc 10:1) and crystallize using slow evaporation (ethyl acetate/hexane) .

- Key Data : Typical yields range from 24% to 43%, depending on substituent reactivity .

Q. Which spectroscopic techniques are most effective for structural characterization?

Methodology:

- ¹H NMR : Analyze proton environments (e.g., aromatic protons at δ 6.7–8.6 ppm, NH signals at δ 11.5 ppm) in DMSO-d₆ or CD₃OD .

- X-ray Crystallography : Determine dihedral angles between heterocyclic rings (e.g., pyrazole vs. pyridine: 89.17°) to confirm stereoelectronic effects .

- LCMS/HRMS : Confirm molecular ion peaks (e.g., ESIMS m/z 392.2 [M+1]) and purity (>98%) .

Q. How to optimize purity using analytical methods?

Methodology:

- HPLC : Use C18 reverse-phase columns with gradient elution (water/acetonitrile + 0.1% TFA). Monitor purity at 254 nm (e.g., 98.67% purity achieved in ).

- Recrystallization : Optimize solvent polarity (e.g., ethyl acetate/hexane mixtures) to remove byproducts .

Advanced Research Questions

Q. How can computational modeling predict reactivity or biological interactions?

Methodology:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and reaction pathways. For example, ICReDD’s reaction path search methods reduce experimental trial-and-error cycles .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock. Focus on pyrrolidine and pyridazine moieties as potential binding motifs .

Q. What strategies resolve contradictions in reported biological activity data?

Methodology:

- Meta-Analysis : Compare IC₅₀ values across studies under standardized conditions (pH, cell lines). For pyrazole derivatives, discrepancies often arise from substituent electronic effects (e.g., trifluoromethyl vs. methyl groups) .

- Dose-Response Studies : Re-evaluate activity in orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target specificity .

Q. How to design derivatives with enhanced pharmacological profiles?

Methodology:

- SAR Studies : Modify substituents on the pyrazole (e.g., 3-methyl vs. 3-chloro) and pyridazine (e.g., pyrrolidin-1-yl vs. piperidinyl) rings. Test for changes in solubility (logP) and binding affinity .

- Prodrug Strategies : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .

Q. What experimental design principles minimize synthesis optimization time?

Methodology:

- Design of Experiments (DoE) : Use factorial designs to screen variables (temperature, solvent ratios, catalyst loading). For example, a 2³ factorial design reduced reaction optimization from 20+ trials to 8 .

- Response Surface Methodology (RSM) : Model interactions between variables (e.g., reflux time vs. yield) to identify global maxima .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.